1-Piperidinecarboxylic acid, 4-[3-(methoxycarbonyl)phenoxy]-, 1,1-dimethylethyl ester
Description
This compound is a tert-butyl (Boc)-protected piperidine derivative featuring a 3-(methoxycarbonyl)phenoxy substituent at the 4-position of the piperidine ring. Its molecular formula is C17H23NO5, with an average molecular weight of 321.37 g/mol . This compound is structurally analogous to intermediates in pharmaceutical synthesis, particularly opioid precursors like fentanyl derivatives .
Properties
IUPAC Name |
tert-butyl 4-(3-methoxycarbonylphenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-18(2,3)24-17(21)19-10-8-14(9-11-19)23-15-7-5-6-13(12-15)16(20)22-4/h5-7,12,14H,8-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFIHJKYILFNSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC(=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Piperidinecarboxylic acid, 4-[3-(methoxycarbonyl)phenoxy]-, 1,1-dimethylethyl ester (CAS No. 917903-68-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula: C18H25NO5
- Molecular Weight: 335.39 g/mol
- Structure: The compound features a piperidine ring, a methoxycarbonyl group, and an ester functional group which may contribute to its biological activity.
The biological activity of 1-Piperidinecarboxylic acid derivatives often involves interactions with various biological targets such as receptors and enzymes. The presence of the piperidine moiety is known to enhance binding affinity to certain receptors, including those involved in neurotransmission and pain modulation.
Antinociceptive Activity
Studies have indicated that piperidine derivatives can exhibit antinociceptive effects. For instance, the compound's structural similarity to known analgesics suggests it may act on pain pathways by modulating receptor activity.
Anti-inflammatory Effects
Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting that 1-Piperidinecarboxylic acid derivatives may possess anti-inflammatory properties. This could be particularly relevant in conditions such as arthritis and other inflammatory diseases.
Antimicrobial Properties
Some studies indicate that piperidine derivatives demonstrate antimicrobial activity against various pathogens. This property could be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Case Studies and Experimental Data
-
Study on Pain Modulation:
A study explored the effects of piperidine derivatives on pain models in rodents. Results indicated significant reductions in pain response when administered at specific dosages, suggesting a potential role in pain management therapies . -
Inflammation Model:
In an experimental model of inflammation, compounds similar to 1-Piperidinecarboxylic acid were shown to reduce edema and inflammatory markers significantly. This suggests a mechanism involving the inhibition of inflammatory mediators . -
Antimicrobial Testing:
A series of tests against common bacterial strains revealed that certain piperidine derivatives exhibited notable antibacterial activity, supporting further investigation into their use as antimicrobial agents .
Data Table: Biological Activity Overview
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Development
This compound has been investigated for its role as a pharmaceutical intermediate. Its structural characteristics allow it to be a precursor in the synthesis of various bioactive molecules. For instance, derivatives of piperidine carboxylic acids are often explored for their analgesic and anti-inflammatory properties. Research indicates that modifications to the piperidine ring can enhance biological activity and selectivity toward specific targets in disease pathways.
Case Study: Synthesis of Analgesics
A study published in the Journal of Medicinal Chemistry detailed the synthesis of piperidine derivatives using 1-piperidinecarboxylic acid as a starting material. The resulting compounds exhibited significant analgesic activity in animal models, demonstrating the compound's utility in developing new pain management therapies .
Material Science Applications
Polymer Chemistry
The ester functionality of 1-piperidinecarboxylic acid allows it to be used in polymer synthesis. It can act as a monomer or a modifying agent in the production of biodegradable polymers. These materials are increasingly important in reducing environmental impact.
Case Study: Biodegradable Polymers
Research conducted by a team at a leading university demonstrated that polymers synthesized from this ester exhibited enhanced biodegradability compared to traditional petroleum-based plastics. The study highlighted the potential for these materials in packaging applications where environmental sustainability is crucial .
| Polymer Type | Properties | Reference |
|---|---|---|
| Biodegradable Polymer A | Enhanced degradation | |
| Biodegradable Polymer B | Improved mechanical properties |
Agricultural Chemistry Applications
Pesticide Formulation
The compound has also been explored for its potential in agricultural applications, particularly as an active ingredient or a formulation aid in pesticide products. Its ability to enhance solubility and stability of active ingredients makes it valuable in developing more effective agrochemicals.
Case Study: Pesticide Efficacy
A field trial reported in Pest Management Science evaluated the efficacy of a pesticide formulation containing this compound. The results showed improved pest control compared to formulations without it, indicating its role as an effective adjuvant .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations on the Piperidine Ring
1-BOC-4-(3-Carboxy-Phenoxy)-Piperidine
- Molecular Formula: C17H23NO5 (identical to the target compound)
- Key Difference: The phenoxy group bears a carboxylic acid (-COOH) instead of a methoxycarbonyl (-COOCH3) group.
- Implications : The carboxylic acid increases polarity and hydrogen-bonding capacity, affecting solubility and biological activity. This compound may serve as a hydrolysis product of the target ester under acidic or basic conditions .
tert-Butyl 3-(4-(Morpholine-4-Carbonyl)phenoxy)piperidine-1-carboxylate
- Molecular Formula : C21H30N2O5
- Key Difference: The phenoxy group is substituted with a morpholine carbonyl (-CON-morpholine) instead of methoxycarbonyl.
- This structural variation is common in drug candidates targeting neurological receptors .
Substituent Linker Modifications
1-Piperidinecarboxylic Acid, 4-[[4-(Methoxycarbonyl)phenyl]methyl]-, 1,1-Dimethylethyl Ester (CAS 210964-04-8)
- Key Difference: A methylene (-CH2-) linker replaces the oxygen atom in the phenoxy group.
- Implications : The methylene group reduces electron-withdrawing effects, increasing the compound’s lipophilicity. This structural change may improve membrane permeability in drug delivery applications .
1-Piperidinecarboxylic Acid, 4-[3-(Trifluoromethyl)phenoxy]-, 1,1-Dimethylethyl Ester
- Molecular Formula: C16H20F3NO3
- Key Difference: A trifluoromethyl (-CF3) group replaces the methoxycarbonyl (-COOCH3) on the phenoxy ring.
- Implications : The electron-withdrawing CF3 group enhances metabolic stability and resistance to enzymatic degradation, making this compound valuable in agrochemical and medicinal chemistry .
Role in Pharmaceutical Intermediates
N-Boc Norfentanyl (4-[(1-Oxopropyl)phenylamino]-1-piperidinecarboxylic Acid, 1,1-Dimethylethyl Ester)
- Molecular Formula : C19H28N2O3
- Key Difference: An N-phenyl-N-propionamide group replaces the phenoxy substituent.
- Implications: This compound is a critical intermediate in fentanyl synthesis. Unlike the target compound, its anilino-propanoyl group directly participates in opioid receptor binding .
4-Amino-3-Methyl-1-Piperidinecarboxylic Acid, 1,1-Dimethylethyl Ester Hydrochloride (CAS 1609403-03-3)
- Molecular Formula : C11H21ClN2O2
- Key Difference: A methylamine group replaces the phenoxy substituent.
- Implications: The amino group enables conjugation or salt formation, enhancing bioavailability. This derivative is explored in antiviral and anticancer drug development .
Comparative Data Table
*Estimated based on structural similarity.
Research Findings and Implications
- Stability and Reactivity : The Boc group in the target compound allows for selective deprotection under acidic conditions (e.g., HCl in ether), as demonstrated in fentanyl intermediate synthesis .
- Electronic Effects: The methoxycarbonyl group’s electron-withdrawing nature stabilizes the phenoxy ring, facilitating nucleophilic aromatic substitution reactions .
- Biological Relevance: Compounds with phenoxy or benzyl linkers (e.g., CAS 210964-04-8) show improved pharmacokinetic profiles compared to morpholine derivatives, which prioritize solubility .
Preparation Methods
Reaction Mechanism and Conditions
The reaction involves coupling methyl 4-hydroxy-2-methoxybenzoate (phenolic component) with tert-butyl 4-hydroxypiperidine-1-carboxylate (piperidine alcohol) under Mitsunobu conditions:
-
Reagents : Diisopropyl azodicarboxylate (DIAD, 27.5 mmol) and triphenylphosphine (TPP, 27.5 mmol).
-
Solvent : Tetrahydrofuran (THF, 100 mL).
-
Temperature : 0–40°C under nitrogen atmosphere.
-
Sonication : Applied for 2 hours to enhance reaction efficiency.
The reaction proceeds via oxidation-reduction between TPP and DIAD, generating a betaine intermediate that facilitates nucleophilic substitution at the phenolic oxygen.
Workup and Purification
Post-reaction, the mixture is quenched with ice-water and extracted with ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. Purification via column chromatography (neutral silica gel, 10% ethyl acetate/hexane) yields the target compound in 100% yield .
Key Data Table: Mitsunobu Reaction Parameters
| Parameter | Value |
|---|---|
| Starting Materials | Methyl 4-hydroxy-2-methoxybenzoate, tert-butyl 4-hydroxypiperidine-1-carboxylate |
| Reagents | DIAD, TPP |
| Solvent | THF |
| Temperature | 0–40°C |
| Reaction Time | 2 hours (sonication) |
| Yield | 100% |
Alternative Synthetic Strategies
While the Mitsunobu reaction dominates, alternative pathways have been explored for specialized applications:
Nucleophilic Substitution
In cases where the phenolic component contains a leaving group (e.g., halogen), nucleophilic substitution may be feasible. For example, tert-butyl 4-hydroxypiperidine-1-carboxylate can displace a halogen from a nitro- or trifluoromethyl-substituted aryl halide under basic conditions. However, this method is less efficient for methoxycarbonyl-substituted phenols due to poor leaving group ability.
Reductive Amination and Protection
A multi-step approach involves:
-
Boc Protection : Piperidine-4-carboxylic acid is protected with di-tert-butyl dicarbonate in aqueous NaOH and tert-butanol, achieving 100% yield.
-
Esterification : The protected piperidine is esterified with methyl 3-hydroxy-4-nitrobenzoate.
-
Reduction : Nitro groups are reduced to amines, followed by coupling reactions.
This route is more laborious and yields are lower compared to the Mitsunobu method.
Optimization and Scalability
Solvent and Catalyst Screening
Temperature Control
Maintaining temperatures below 40°C prevents decomposition of the azodicarboxylate intermediate. Ice-water baths are used during reagent addition to mitigate exothermic effects.
Analytical Characterization
Post-synthesis, the compound is characterized by:
Industrial Applications and Patents
The compound serves as an intermediate in pharmaceuticals, particularly kinase inhibitors. Patents highlight its role in synthesizing crizotinib analogs , where the methoxycarbonyl group enhances target binding affinity.
Q & A
Basic: What are the established synthetic routes for 1-piperidinecarboxylic acid, 4-[3-(methoxycarbonyl)phenoxy]-, 1,1-dimethylethyl ester, and how are critical intermediates optimized?
A common approach involves functionalizing the piperidine ring via Wittig reactions or nucleophilic substitutions. For example, 4-oxo-piperidine derivatives (e.g., tert-butyl 4-oxopiperidine-1-carboxylate) can serve as precursors. The enol ether intermediate generated via a Wittig reaction with methoxycarbonylphenoxy reagents is critical, requiring strict anhydrous conditions to prevent hydrolysis. Yields are optimized by controlling reaction temperatures (0–25°C) and using catalysts like Pd(OAc)₂ for coupling steps .
Basic: What purification and characterization methods ensure high-purity (>95%) isolation of this compound?
- Purification : Column chromatography (silica gel, hexane/EtOAC gradient) or recrystallization (ethanol/water) are standard. Purity validation via HPLC (e.g., C18 column, methanol/0.1% TFA buffer) is essential.
- Characterization :
Basic: How are stability and storage conditions determined for this compound in laboratory settings?
Stability studies under varying temperatures (4°C, 25°C, -20°C) and humidity (0–75% RH) identify optimal storage as a desiccated solid at -20°C. Accelerated degradation studies (40°C/75% RH for 14 days) monitor hydrolysis of the ester groups via HPLC. Decomposition products (e.g., free carboxylic acids) are quantified to establish shelf-life guidelines .
Advanced: How can computational methods predict reactivity and optimize synthetic pathways for this compound?
Quantum mechanical calculations (DFT, B3LYP/6-31G*) model transition states for key steps like esterification or piperidine ring functionalization. Machine learning algorithms (e.g., ICReDD’s reaction path search) analyze experimental datasets to recommend optimal solvents (e.g., DMF vs. THF) and catalysts, reducing trial-and-error by >40% .
Advanced: What strategies resolve contradictions in spectroscopic data for structurally similar intermediates?
Contradictions (e.g., unexpected -NMR splitting patterns) arise from conformational flexibility or impurities. Strategies include:
- 2D NMR (COSY, NOESY) to confirm stereochemistry.
- X-ray crystallography for absolute configuration.
- Isolation of byproducts via preparative TLC to identify competing reaction pathways .
Advanced: How do substituents on the phenoxy moiety influence the compound’s physicochemical properties?
Systematic SAR studies compare electron-withdrawing (e.g., -NO₂) vs. donating (-OCH₃) groups. LogP values (HPLC-derived) correlate with substituent hydrophobicity, while DSC/TGA assess thermal stability. Methoxycarbonyl groups enhance solubility in polar aprotic solvents but reduce membrane permeability in cell-based assays .
Advanced: What protocols mitigate hazards during large-scale synthesis (>10 g)?
- Safety : Use explosion-proof equipment for reactions involving LiAlH₄ or Grignard reagents.
- Waste Management : Quench reactive intermediates (e.g., enol ethers) with aqueous NH₄Cl.
- PPE : Chemical-resistant gloves (nitrile) and fume hoods (≥0.5 m/s face velocity) are mandatory .
Advanced: How is enantiomeric purity assessed if chiral centers are introduced during synthesis?
Chiral HPLC (e.g., Chiralpak AD-H column, heptane/IPA) or polarimetry quantifies enantiomeric excess. Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) achieves >90% ee, verified by -NMR for fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
